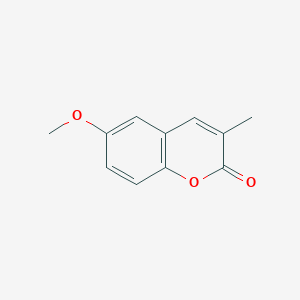

6-methoxy-3-methyl-2H-chromen-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-methoxy-3-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-5-8-6-9(13-2)3-4-10(8)14-11(7)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCILGSCUIBKXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20524213 | |

| Record name | 6-Methoxy-3-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62399-35-3 | |

| Record name | 6-Methoxy-3-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20524213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Chromen 2 One Coumarin Scaffold

The chromen-2-one, or coumarin (B35378), scaffold is a structural motif of immense importance in contemporary chemical and biological research. nih.gov This benzopyrone framework is not only prevalent in numerous naturally occurring substances but also serves as a "privileged scaffold" for medicinal chemists. nih.govnih.gov Its planarity, aromaticity, and lipophilic character enable it to readily interact with a variety of biological targets, often through hydrophobic and π–π stacking interactions with aromatic amino acids within proteins. nih.gov

The versatility of the coumarin skeleton allows for straightforward synthetic modifications, leading to the creation of large libraries of derivatives with diverse functionalities. nih.govelsevier.com This adaptability has fueled continuous efforts to develop novel synthetic pathways and derivatization strategies, making coumarins a cornerstone in the design of new bioactive agents, agrochemicals, and even materials with unique optoelectronic properties. nih.gov

A Spectrum of Biological Activities: the Versatility of Coumarin Derivatives

Coumarin (B35378) derivatives are associated with a wide array of biological activities, a fact that has propelled them to the forefront of drug discovery research. researchgate.netnih.gov It is crucial to note that the following discussion excludes human clinical applications to maintain a focus on preclinical and fundamental research.

Extensive research has unveiled the potential of coumarins in several key areas:

Antimicrobial Properties: Numerous natural and synthetic coumarin compounds have demonstrated notable antibacterial and antifungal activities. scielo.org.zaresearchgate.net The emergence of drug-resistant pathogens has intensified the search for new antimicrobial agents, and coumarins represent a promising avenue of investigation. researchgate.netresearchgate.net

Anticancer Potential: Coumarin derivatives have been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and melanoma cells. researchgate.netnih.gov The substitution pattern on the coumarin nucleus plays a critical role in determining the anticancer efficacy. nih.gov

Neuroprotective Effects: Certain coumarin derivatives exhibit neuroprotective properties, with potential applications in models of neurodegenerative diseases. researchgate.netnih.gov Their mechanisms of action can include the inhibition of enzymes like acetylcholinesterase. researchgate.netnih.gov

Anti-inflammatory and Antioxidant Activities: The coumarin scaffold is a common feature in compounds with anti-inflammatory and antioxidant properties. researchgate.netscielo.org.za These activities are vital in combating cellular stress and inflammation-related pathologies.

Enzyme Inhibition: Coumarins are known to interact with and inhibit a range of enzymes. For instance, some derivatives have been investigated as inhibitors of carbonic anhydrases, which are implicated in various physiological and pathological processes. researchgate.net

The diverse biological profiles of coumarin derivatives are a direct consequence of the substitutions on the benzopyrone ring, which modulate their efficacy and selectivity. researchgate.netnih.gov

Charting the Course: Research on 6 Methoxy 3 Methyl 2h Chromen 2 One and Its Analogs

Established Synthetic Pathways for the Chromen-2-one Core Structure

The synthesis of the 2H-chromen-2-one (coumarin) ring system can be achieved through several well-established condensation reactions. These methods typically involve the formation of the heterocyclic ring from phenolic and carbonyl-containing precursors.

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile and widely employed method for the formation of a carbon-carbon double bond. In the context of coumarin synthesis, it involves the reaction of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, such as a malonic ester or β-ketoester, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine. byjus.commdpi.com This reaction proceeds via an initial condensation to form an intermediate, which then undergoes intramolecular cyclization (lactonization) to yield the coumarin ring. wikipedia.org

The reaction conditions can be optimized for efficiency and yield. For instance, microwave-assisted Knoevenagel condensations have been shown to rapidly produce coumarin derivatives in high yields, often under solvent-free conditions. byjus.com Furthermore, the use of various catalysts, including lithium sulfate (B86663) and solid-supported reagents, has been explored to facilitate the reaction under greener conditions. nih.gov The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of substituted coumarins by selecting appropriately substituted salicylaldehydes and active methylene compounds. nih.gov

Kostanecki-Robinson Reaction and its Variants

The Kostanecki-Robinson reaction provides a route to coumarins, specifically those substituted at the 3- and/or 4-positions. This reaction involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640), followed by cyclization and dehydration, typically promoted by the sodium salt of the corresponding acid. mdpi.com While this method can also produce chromones as major products, careful selection of reactants and conditions can favor the formation of the desired coumarin. mdpi.com

Variants of this reaction have been developed to improve yields and expand its scope. For example, transition metals have been employed as promoters for the reaction. nih.gov The reaction of an ortho-phenolic hydroxyl group-containing aromatic ketone with an aliphatic anhydride can produce coumarin derivatives substituted at the C3 or C4 position. nih.gov

Multi-component Reaction Strategies for Coumarin Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. isroset.org Several MCRs have been developed for the synthesis of coumarin derivatives, offering advantages in terms of atom economy and procedural simplicity. nih.gov These reactions often proceed with high selectivity and yield, aligning with the principles of green chemistry. isroset.org

For example, a three-component, one-pot synthesis of 5-amino-6-cyano-3-hydroxybenzo[c]coumarin derivatives has been reported from the reaction of salicylaldehydes, malononitrile, and ethyl acetoacetate, conducted by grinding over magnesium oxide at room temperature. nih.gov Another approach involves the microwave-assisted reaction of 4-hydroxycoumarin, aldehydes, and aromatic amines in water to produce coumarin-fused dihydroquinolines. ontosight.ai The development of on-water MCRs for coumarin synthesis further highlights the move towards more sustainable synthetic methodologies. nih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound can be strategically approached using established coumarin synthesis reactions with appropriately substituted precursors.

A highly plausible route is the Pechmann condensation , which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgacs.org For the synthesis of the target molecule, 4-methoxyphenol (B1676288) would be reacted with ethyl 2-methylacetoacetate . The acidic catalyst, such as sulfuric acid or a solid acid catalyst, facilitates the initial transesterification followed by an intramolecular electrophilic attack on the activated aromatic ring ortho to the hydroxyl group, leading to cyclization and subsequent dehydration to form the coumarin ring. wikipedia.orgnih.gov

Reactants and Conditions

| Reactant A | Reactant B | Catalyst (Example) |

|---|---|---|

| 4-Methoxyphenol | Ethyl 2-methylacetoacetate | Concentrated Sulfuric Acid |

Another viable method is the Perkin reaction . This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid. byjus.comlongdom.org To synthesize this compound, 2-hydroxy-5-methoxybenzaldehyde would be condensed with propionic anhydride in the presence of sodium propionate. The reaction proceeds through an aldol-type condensation followed by intramolecular cyclization to yield the final product. The necessary precursor, 2-hydroxy-5-methoxybenzaldehyde, can be synthesized from 4-methoxyphenol via the Reimer-Tiemann reaction. wikipedia.org

Reactants and Conditions

| Reactant A | Reactant B | Base/Catalyst |

|---|---|---|

| 2-Hydroxy-5-methoxybenzaldehyde | Propionic Anhydride | Sodium Propionate |

Strategies for Chemical Modification and Derivatization

The coumarin ring is amenable to various chemical modifications, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at different positions of the 2H-chromen-2-one nucleus.

Substituent Variation at the Chromen-2-one Ring Positions (e.g., C-3, C-4, C-6, C-7)

The reactivity of the coumarin core is most notably explored at the C-3 and C-4 positions of the pyranone ring. nih.gov

C-3 Position: The C-3 position can be functionalized through various reactions. For instance, radical and photochemical approaches allow for the introduction of alkyl and fluorinated groups. nih.gov 3-Acyl and 3-aryl coumarins are also important intermediates for further derivatization. nih.gov

C-4 Position: The introduction of substituents at the C-4 position can significantly influence the properties of the coumarin derivative. For example, in a series of 6,7-dihydroxycoumarins, the introduction of hydrophobic and electron-withdrawing groups like a trifluoromethyl group at the C-4 position enhanced its inhibitory activity against the Mcl-1 protein, whereas a hydrophilic carboxyl group was unfavorable. nih.gov For 4-methylcoumarins, the methyl group can be oxidized to a formyl group, which can then be used in further condensation reactions.

C-6 and C-7 Positions: The substituents on the benzene (B151609) ring of the coumarin scaffold can also be modified. For instance, a methoxy group, such as the one at the C-6 position in the target compound, can potentially be demethylated to a hydroxyl group. This hydroxyl group can then be re-alkylated with different alkyl chains to produce a variety of alkoxy derivatives. Similarly, if a hydroxyl group is present at the C-7 position, it can be a handle for introducing various functionalities.

Below is a table summarizing potential derivatization reactions for a substituted coumarin like this compound.

| Position | Reaction Type | Reagents/Conditions (Examples) | Resulting Substituent |

|---|---|---|---|

| C-4 | Oxidation | Selenium dioxide | Formyl group |

| C-4 | Halogenation | N-Bromosuccinimide (NBS) | Bromoalkyl group |

| C-6 | Demethylation | Boron tribromide (BBr₃) | Hydroxyl group |

| C-6 (post-demethylation) | Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Alkoxy group |

| Benzene Ring | Nitration | HNO₃/H₂SO₄ | Nitro group |

| Benzene Ring | Halogenation | Br₂/FeBr₃ | Bromo group |

These strategies for synthesis and derivatization provide a versatile toolkit for chemists to create a wide range of this compound analogues for various scientific investigations.

Integration of Heterocyclic Moieties and Side-Chain Elaborations

The core structure of this compound serves as a versatile scaffold for the introduction of various heterocyclic systems and the elaboration of its side chains. These modifications are instrumental in modulating the compound's physicochemical properties and biological activities.

The strategic incorporation of heterocyclic rings onto the chromen-2-one framework can lead to the development of novel compounds with enhanced pharmacological profiles. A common approach involves the utilization of a reactive handle on the coumarin ring, such as a bromo or acetyl group, to facilitate the construction of the heterocyclic moiety. For instance, derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been successfully transformed into a variety of heterocyclic conjugates. These transformations often proceed through the formation of an intermediate, which then undergoes cyclization with appropriate reagents to yield the desired heterocyclic system. Examples of heterocycles that have been integrated include pyrazolo[1,5-a]pyrimidine, tetrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyrimidine, pyrazolo[3,4-d]pyrimidine, 1,3,4-thiadiazoles, and thiazoles. mdpi.com

One notable synthetic pathway commences with the reaction of 3-acetyl-6-bromo-2H-chromen-2-one with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This intermediate is then reacted with various binucleophiles to construct the desired heterocyclic ring. For example, treatment with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) can yield pyrazole-substituted chromen-2-ones. mdpi.com

Another significant class of heterocyclic derivatives is the coumarin-based 1,2,3-triazoles. These are often synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The synthesis typically involves the preparation of an alkyne-substituted coumarin and an organic azide, which are then coupled to form the triazole ring. Microwave-assisted synthesis has emerged as a powerful tool in this context, significantly reducing reaction times and improving yields compared to conventional heating methods. nih.gov

Side-chain elaborations, particularly at the 3-position of the chromen-2-one ring, offer another avenue for structural diversification. The methyl group at this position can be a site for further chemical modification, although reactions involving the acetyl group at the 3-position are more commonly reported in the literature. These acetyl derivatives serve as key intermediates for constructing more complex side chains and integrating heterocyclic moieties.

Green Chemistry Principles in Chromen-2-one Synthesis

The application of green chemistry principles to the synthesis of chromen-2-one derivatives has gained considerable traction, aiming to develop more environmentally benign and sustainable synthetic methodologies. Key aspects of this approach include the use of alternative energy sources, greener solvents, and catalyst-free or recyclable catalytic systems.

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective green tool for the synthesis of coumarins. nih.gov Microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and often higher product yields compared to conventional heating methods. nih.govyoutube.com This is attributed to the efficient and uniform heating of the reaction mixture. For instance, the Knoevenagel condensation, a classical method for coumarin synthesis, can be performed under microwave irradiation in the absence of a solvent, which aligns with the principles of green chemistry by minimizing waste. researchgate.net The synthesis of 3-substituted coumarins has been successfully achieved by reacting salicylaldehydes with various active methylene compounds under microwave irradiation, demonstrating the broad applicability of this technique. researchgate.netslideshare.net

The use of greener solvents is another cornerstone of sustainable chromen-2-one synthesis. Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. Efforts have been made to develop synthetic protocols for coumarins in aqueous media. nih.gov Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, have also emerged as promising green reaction media. They are often biodegradable, have low vapor pressure, and can be recycled. nih.gov

Furthermore, the development of catalyst-free reaction conditions represents a significant advancement in green coumarin synthesis. Reactions that can proceed without a catalyst, particularly under solvent-free or aqueous conditions, are highly desirable as they simplify purification procedures and reduce chemical waste. researchgate.net Where catalysts are necessary, the focus is on developing heterogeneous and recyclable catalysts, such as nano-catalysts, to facilitate easy separation from the reaction mixture and repeated use. nih.gov For example, the Knoevenagel condensation for the synthesis of 3-substituted coumarins has been successfully carried out using reusable magnetic nanoparticles as a catalyst under ultrasound irradiation. nih.gov

High-Resolution Spectroscopic Techniques for Structural Elucidation

A combination of high-resolution spectroscopic methods is indispensable for the unambiguous structural determination of this compound. These techniques provide complementary information regarding the connectivity, chemical environment, and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for complete structural assignment. ceon.rssdsu.eduyoutube.comepfl.ch

In the ¹H NMR spectrum, the protons of the aromatic ring, the methoxy group, and the methyl group would exhibit characteristic chemical shifts and coupling patterns. The methoxy group protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. acdlabs.com The methyl group at the C3 position would also likely appear as a singlet, while the aromatic protons would show a more complex pattern of doublets and doublets of doublets, reflecting their coupling with neighboring protons.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon of the lactone is expected to resonate at a significantly downfield chemical shift. The carbon of the methoxy group typically appears in the range of δ 55-60 ppm. researchgate.net

Two-dimensional NMR techniques are employed to establish the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) spin-spin coupling, helping to identify adjacent protons in the aromatic ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. sdsu.eduepfl.ch

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| 2 | --- | --- | --- |

| 3 | --- | --- | --- |

| 4 | --- | --- | s |

| 5 | --- | --- | d |

| 6 | --- | --- | --- |

| 7 | --- | --- | dd |

| 8 | --- | --- | d |

| 4a | --- | --- | --- |

| 8a | --- | --- | --- |

| 3-CH₃ | --- | --- | s |

| 6-OCH₃ | --- | --- | s |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. acs.org For this compound (C₁₁H₁₀O₃), HRMS would provide an experimental mass that is very close to the calculated exact mass, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass | Observed Mass [M+H]⁺ |

| C₁₁H₁₀O₃ | Value not available | Value not available |

Note: Specific experimental HRMS data for this compound was not found in the performed searches.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. researchgate.net For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching of the α,β-unsaturated lactone, typically in the region of 1700-1750 cm⁻¹. Other characteristic peaks would include those for aromatic C=C stretching, C-O stretching of the ether and lactone, and C-H stretching of the aromatic, methyl, and methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. acs.org The conjugated system of the coumarin ring in this compound is expected to give rise to strong absorptions in the UV region. The position and intensity of these absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Absorptions |

| IR (cm⁻¹) | Data not available |

| UV-Vis (λ_max, nm) | Data not available |

Note: Experimental IR and UV-Vis data for this compound are not available in the searched literature.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the molecular structure, X-ray crystallography offers the definitive determination of the solid-state structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. tandfonline.com For a crystalline sample of this compound, single-crystal X-ray diffraction analysis would yield a detailed model of the molecule.

Analysis of Molecular Conformation and Planarity

X-ray crystallographic data allows for a precise analysis of the molecular conformation and the degree of planarity of the fused ring system. For a related compound, 6-methoxy-4-methyl-2H-chromen-2-one, the coumarin ring system is nearly planar. nih.govresearchgate.net It is expected that this compound would also exhibit a largely planar coumarin core, with the methoxy and methyl groups extending from this plane. Deviations from planarity can provide insights into steric strain within the molecule.

Elucidation of Intermolecular Interactions and Crystal Packing

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| V (ų) | Data not available |

| Z | Data not available |

Note: No experimental crystallographic data for this compound was found in the performed searches.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound at the atomic level. These methods allow for the prediction of molecular structures, electronic behavior, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. For coumarin derivatives, DFT calculations, often using basis sets like 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. dergipark.org.tr

Experimental studies on the closely related compound, 6-methoxy-4-methyl-2H-chromen-2-one, reveal an approximately planar molecular structure. researchgate.netnih.gov DFT calculations corroborate such findings, optimizing the geometry to its lowest energy state and confirming the planarity of the fused ring system, a characteristic feature of the coumarin scaffold. researchgate.netnih.gov The methoxy group's orientation relative to the ring system is also determined, which is crucial for understanding its electronic influence.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Coumarin Derivative. Note: This table is illustrative, showing typical parameters. Experimental data is for 6-methoxy-4-methyl-2H-chromen-2-one. nih.gov

| Parameter | Experimental Value (X-ray Crystallography) | Typical DFT Calculated Value |

|---|---|---|

| C2=O1 Bond Length | ~1.20 Å | ~1.21 Å |

| C6-O3 Bond Length (Methoxy) | ~1.37 Å | ~1.36 Å |

| Planarity (Max Deviation) | 0.116 Å | <0.1 Å |

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Electron Density Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. youtube.comchalcogen.ro A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro

For coumarin derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, including the benzene ring and the methoxy group, which act as the primary electron donor. The LUMO, conversely, is often distributed over the electron-deficient pyrone ring, particularly the α,β-unsaturated carbonyl system, which acts as an electron acceptor. nih.gov This distribution facilitates intramolecular charge transfer (ICT), a process fundamental to the photophysical properties of these compounds. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Coumarin Derivatives Calculated by DFT.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Generic Coumarin | -6.5 to -5.5 | -2.0 to -1.0 | ~4.5 |

| Electron-Donating Substituted Coumarin | -5.8 to -5.0 | -1.8 to -0.8 | ~4.0 |

| Electron-Withdrawing Substituted Coumarin | -7.0 to -6.0 | -2.5 to -1.5 | ~4.5 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net

In this compound, the MEP map would be expected to show a significant negative potential (red/yellow) around the carbonyl oxygen (O1) of the lactone ring, making it a prime site for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. nih.gov The MEP analysis helps in understanding non-covalent interactions, such as those in molecular docking. researchgate.net

Quantum Chemical Descriptors and Reactivity Parameters

Beyond the HOMO-LUMO gap, DFT calculations can yield a range of quantum chemical descriptors that quantify the reactivity of a molecule. These parameters, derived from the conceptual DFT framework, provide a more nuanced understanding of chemical behavior. rsc.org

Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/η). A softer molecule is more reactive.

Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

These descriptors are instrumental in rationalizing the reactivity of coumarin derivatives in various chemical reactions and biological processes. sci-hub.se

Table 3: Representative Quantum Chemical Descriptors for a Coumarin-like Molecule.

| Descriptor | Typical Calculated Value (eV) | Interpretation |

|---|---|---|

| Chemical Potential (μ) | -3.75 | Tendency to lose electrons |

| Global Hardness (η) | 2.25 | High stability, low reactivity |

| Global Softness (S) | 0.22 | Low polarizability |

| Electrophilicity Index (ω) | 3.125 | Moderate electrophilic character |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (e.g., a coumarin derivative) when it interacts with a target macromolecule, typically a protein. walisongo.ac.id This method is crucial in drug discovery for screening potential inhibitors. acgpubs.org

Coumarin derivatives have been extensively studied as inhibitors of enzymes like acetylcholinesterase (AChE), which is a target in Alzheimer's disease therapy. nih.gov In a typical docking study, the 3D structure of this compound is placed into the active site of the target protein. The simulation then calculates the most stable binding poses and estimates the binding energy (or docking score), usually in kcal/mol. walisongo.ac.id Lower binding energy indicates a more stable ligand-protein complex. walisongo.ac.id The analysis also reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking with specific amino acid residues in the active site. acgpubs.org

Table 4: Example Molecular Docking Results for Coumarin Derivatives against Acetylcholinesterase (AChE). nih.gov

| Coumarin Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| (E)-1-(2-Chlorobenzyl)-4-(3-(8-methoxy-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-enyl)pyridinium chloride | -10 to -12 (BuChE) | Trp82, Phe329 | π-π stacking |

| 3-{4-[3-(Dimethylamino)-5-hydroxyphenoxy]butoxy}-6,7-dimethoxy-2H-chromen-2-one | High Potency (IC50 = 0.236 nM) | Not specified | Not specified |

| 7-Hydroxy-6-(3-(pyrrolidin-1-yl)propoxy)-2H-chromen-2-one hydrochloride | High Potency (IC50 = 2.87 µM) | Not specified | Not specified |

Theoretical Investigations of Photophysical and Nonlinear Optical (NLO) Properties

Coumarins are well-known for their fluorescent properties and are explored for applications in materials science, including as nonlinear optical (NLO) materials. researchgate.netresearchgate.net Computational methods, particularly Time-Dependent DFT (TD-DFT), are used to predict their photophysical properties, such as UV-Vis absorption maxima (λmax) and emission wavelengths. sci-hub.se

NLO materials have applications in optical data storage, communication, and switching. researchgate.net The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizability (β for second-order, γ for third-order). Molecules with a strong intramolecular charge transfer (ICT) character, often described as "push-pull" systems with electron-donating and electron-withdrawing groups, tend to exhibit large hyperpolarizability values. researchgate.net In this compound, the methoxy group acts as the electron donor ("push") and the carbonyl in the lactone ring acts as the acceptor ("pull"), making it a candidate for NLO activity. Theoretical calculations can quantify these properties and guide the design of new NLO materials. nih.govresearchgate.net

Table 5: Calculated NLO Properties for Representative Organic Molecules.

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measure of polarity |

| Polarizability | α | Linear optical response |

| First Hyperpolarizability | β | Second-order NLO response (e.g., SHG) |

Compound Index

Mechanistic Investigations of Biological Activities of 6 Methoxy 3 Methyl 2h Chromen 2 One and Derivatives in Preclinical Models

Structure-Activity Relationship (SAR) Studies of Chromen-2-one Derivatives

The biological potency of coumarin (B35378) derivatives is intricately linked to the nature and position of substituents on the 2H-chromen-2-one nucleus. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in elucidating the key molecular features that govern the therapeutic efficacy of these compounds. nih.govnih.gov

Identification of Essential Pharmacophoric Features for Biological Potency

The fundamental pharmacophore of coumarin derivatives is the benzopyrone ring system. researchgate.net However, the specific biological activity is largely dictated by the substituents attached to this core structure. For instance, in the context of anti-inflammatory activity, an aromatic group directly attached to the 3-position of the coumarin nucleus has been identified as a key feature. mdpi.com Furthermore, the presence of hydroxyl groups can significantly influence activity. For example, 7,8-dihydroxycoumarin derivatives have shown notable bioactivities. mdpi.com The strategic placement of various functional groups allows for the modulation of the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. nih.govmdpi.com

Analysis of Positional and Substituent Effects on Activity Modulation

The position of substituents on the coumarin ring plays a critical role in determining the type and extent of biological activity. youtube.com

Position 3: Substitution at the 3-position is frequently associated with a range of biological activities. rwu.edu For example, 3-phenyl substitution can enhance monoamine oxidase-B (MAO-B) inhibition. scienceopen.com Additionally, the introduction of an alkyl, aryl ester, amide, thioester, or ketone at this position has been linked to the inhibition of various serine proteases. nih.gov

Position 4: The introduction of a methyl group at the 4-position has been shown to be beneficial for certain anticancer activities. rsc.org Furthermore, a hydroxyl group at this position is a common feature in anticoagulant coumarins. mdpi.com

Position 6: Substitutions at the C-6 position of the chromene scaffold, such as with a halogen or methoxy (B1213986) group, have been found to improve anticancer potency. nih.gov An electrophilic chloromethyl moiety at this position has also been developed for serine protease inhibition. nih.gov

Position 7: The nature of the substituent at the 7-position can affect the specificity and selectivity of MAO inhibition. scienceopen.com For instance, 7-hydroxy substituents on the coumarin ring have been shown to improve the potency of HIV integrase inhibitors. nih.gov

The interplay between different substituents and their positions on the coumarin ring allows for the fine-tuning of the molecule's biological profile.

Enzyme Inhibition Profiles and Molecular Targets

Derivatives of 6-methoxy-3-methyl-2H-chromen-2-one have been investigated for their inhibitory effects on a variety of enzymes implicated in human diseases.

Monoamine Oxidase B (MAO-B) Inhibition Mechanisms

Coumarin derivatives have emerged as a significant class of monoamine oxidase (MAO) inhibitors, with a particular focus on the MAO-B isoform, a key target in the treatment of neurodegenerative disorders like Parkinson's disease. nih.govrwu.edu These compounds typically act as reversible and competitive inhibitors of MAO-B. nih.govrwu.edu

The inhibitory mechanism involves the binding of the coumarin scaffold to the active site of the MAO-B enzyme. nih.gov SAR studies have revealed that substitution at the 3-position of the coumarin ring is crucial for potent MAO-B inhibition. rwu.eduscienceopen.com Specifically, 3-phenylcoumarin (B1362560) derivatives have shown enhanced MAO-B inhibitory activity. scienceopen.commdpi.com The coumarin ring is thought to stack between key tyrosine residues (Tyr398 and Tyr495) in the active site of hMAO-B, while substituents at the 3-position can occupy the hydrophobic pocket of the enzyme. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition (e.g., CA IX, CA XII)

Coumarins represent a novel class of carbonic anhydrase (CA) inhibitors with a unique, "prodrug" mechanism of action. nih.gov They are particularly noted for their selective inhibition of tumor-associated CA isoforms IX and XII, which are overexpressed in many solid tumors and contribute to the acidic tumor microenvironment. nih.govnih.gov

The inhibition mechanism involves the hydrolysis of the coumarin's lactone ring, a reaction catalyzed by the esterase activity of the CA enzyme itself. nih.gov The resulting 2-hydroxy-cinnamic acid derivative then binds to a specific region at the entrance of the enzyme's active site. nih.gov This binding mode is distinct from that of other classes of CA inhibitors, contributing to the high isoform selectivity of coumarins. nih.gov Studies have shown that various coumarin derivatives can inhibit hCA IX and XII in the nanomolar to low micromolar range, while showing little to no activity against the cytosolic isoforms hCA I and II. nih.gov

Inhibition of Retroviral Enzymes (e.g., Reverse Transcriptase, Protease, Integrase)

Coumarin derivatives have also demonstrated potential as inhibitors of various retroviral enzymes, making them attractive candidates for the development of anti-HIV agents. nih.govnih.gov

Reverse Transcriptase (RT) and Protease (PR): Some coumarin derivatives have been explored as dual-action inhibitors of both HIV-1 reverse transcriptase and protease. nih.govresearchgate.net For example, N-benzylated coumarin-AZT conjugates have shown inhibitory activity against both enzymes. researchgate.net The coumarin scaffold can serve as a template for designing molecules that interact with the active sites of these crucial viral enzymes. researchgate.net

Integrase (IN): Coumarin-based compounds have been investigated as inhibitors of HIV integrase, an enzyme responsible for integrating the viral DNA into the host genome. nih.govnih.gov The general structure of many HIV-1 integrase inhibitors includes two aryl units connected by a central linker, and coumarin dimers have been shown to be an effective pharmacophore for this purpose. nih.gov Modifications, such as the addition of 7-hydroxy substituents to the coumarin rings, can enhance the inhibitory potency. nih.gov

Other Identified Enzymatic Targets and their Modulatory Effects

Derivatives of this compound have been investigated for their inhibitory activity against various enzymatic targets. One significant area of research has been their effect on carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. researchgate.net These enzymes are crucial in regulating pH in the tumor microenvironment, and their inhibition is a validated strategy in cancer therapy.

A series of coumarin-piperazine hybrids were designed and synthesized, showing potent and selective inhibition of hCA IX and XII. researchgate.net Specifically, some derivatives demonstrated exquisite selectivity for the tumor-associated isoforms over the off-target hCA I and II. researchgate.net Molecular modeling studies have provided insights into the structural basis for this selectivity. researchgate.net For example, certain 3-(6-methylpyridin-2-yl)coumarin derivatives were found to inhibit hCA IX and XII in the sub-micromolar to low-micromolar range, while showing no significant inhibition of hCA I and II at concentrations up to 100 µM. nih.gov The most active compound in one study against hCA IX had a Ki of 229 nM, and against hCA XII, a Ki of 294.2 nM. researchgate.net

Another enzymatic target for coumarin derivatives is Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein from the Bcl-2 family. nih.gov Overexpression of Mcl-1 is a known mechanism of cancer cell survival and resistance to chemotherapy. nih.gov Studies on a range of coumarin derivatives have shown that specific substitutions on the coumarin scaffold can lead to Mcl-1 inhibitory activity. nih.gov For instance, a hydroxyl group at the C-7 position and a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin were found to enhance Mcl-1 inhibition. nih.gov

Cellular and Subcellular Mechanistic Elucidations

The biological activities of this compound and its derivatives often stem from their interactions with key cellular macromolecules. While direct DNA interaction is a possible mechanism for some coumarins, protein binding appears to be a more prominent mode of action for this class of compounds.

As previously mentioned, derivatives of this coumarin have been shown to bind to and inhibit enzymes like carbonic anhydrases and the Mcl-1 protein. researchgate.netnih.gov The specificity of these interactions is dictated by the chemical structure of the coumarin derivative. For example, molecular modeling has been used to understand the binding of coumarin-piperazine hybrids to the active site of carbonic anhydrase IX and XII. researchgate.net The coumarin moiety itself can obstruct the entrance to the active site cavity of these enzymes. nih.gov

Furthermore, some coumarin derivatives have been found to interact with other proteins involved in cancer progression. For instance, they have been suggested to modulate the activity of P-glycoprotein, a protein associated with multidrug resistance in cancer cells. nih.gov

The interaction of this compound derivatives with cellular macromolecules can trigger or inhibit various intracellular signaling cascades, ultimately leading to their observed biological effects.

In the context of cancer, the inhibition of Mcl-1 by coumarin derivatives directly impacts the intrinsic apoptotic pathway. nih.gov By inhibiting Mcl-1, these compounds can promote apoptosis in cancer cells that rely on this protein for survival. nih.gov

The inhibition of carbonic anhydrases IX and XII can also have downstream effects on signaling pathways. By altering the pH of the tumor microenvironment, these inhibitors can affect cancer cell proliferation and invasion. researchgate.net

Additionally, some coumarin derivatives have been shown to modulate signaling pathways involved in cell proliferation and migration. For example, a biscoumarin derivative was found to suppress the phosphorylation of p38, a key protein in a signaling pathway often dysregulated in cancer. nih.gov Other coumarins have been shown to inhibit epidermal growth factor receptors (EGFRs) and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical in cancer cell signaling. nih.gov

In Vitro Anti-proliferative and Cytotoxic Effects on Defined Cell Lines (excluding human clinical data)

A significant body of research has demonstrated the anti-proliferative and cytotoxic effects of this compound and its derivatives against a variety of cancer cell lines in vitro.

Derivatives of this coumarin have shown activity against breast cancer cell lines, such as MCF7. nih.gov For instance, hybrids of coumarin and 1,2,3-triazole have been synthesized and found to possess anti-proliferative activity against MCF7 cells. nih.gov In some cases, these compounds have also been shown to disrupt the mitochondrial membrane potential, a key event in apoptosis. nih.gov

Other studies have reported the efficacy of coumarin derivatives against lung cancer cells. nih.gov For example, a biscoumarin derivative demonstrated strong cytostatic effects on lung cancer cell proliferation. nih.gov Furthermore, some coumarins have been found to inhibit the proliferation and migration of laryngeal cancer cells. thegoodscentscompany.com

The anti-cancer activity of coumarins extends to other cancer types as well. For instance, 9-methoxycanthin-6-one, a related alkaloid, has shown in vitro anti-cancer effects against ovarian (A2780, SKOV-3), breast (MCF-7), colorectal (HT29), skin (A375), and cervical (HeLa) cancer cell lines. mdpi.com

Table 1: In Vitro Anti-proliferative Activity of Selected Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Coumarin-triazole hybrids | MCF7 (Breast) | Anti-proliferative activity, disruption of mitochondrial membrane potential | nih.gov |

| Biscoumarin derivative | Lung cancer cells | Strong cytostatic effects, inhibition of migration | nih.gov |

| 9-Methoxycanthin-6-one | A2780 (Ovarian) | IC50 of 4.04 ± 0.36 µM | mdpi.com |

| 9-Methoxycanthin-6-one | SKOV-3 (Ovarian) | IC50 of 5.80 ± 0.40 µM | mdpi.com |

| 9-Methoxycanthin-6-one | MCF-7 (Breast) | IC50 of 15.09 ± 0.99 µM | mdpi.com |

| 9-Methoxycanthin-6-one | HT-29 (Colorectal) | IC50 of 3.79 ± 0.069 µM | mdpi.com |

| 9-Methoxycanthin-6-one | A375 (Skin) | IC50 of 5.71 ± 0.20 µM | mdpi.com |

| 9-Methoxycanthin-6-one | HeLa (Cervical) | IC50 of 4.30 ± 0.27 µM | mdpi.com |

| 3-(6-methylpyridin-2-yl)coumarin chalcones | Various | Anti-proliferative activity | nih.gov |

A crucial aspect of preclinical drug development is to assess the selectivity of a compound, meaning its ability to target cancer cells while sparing normal, healthy cells. Several studies have investigated the selectivity of this compound derivatives.

For example, certain coumarin-piperazine hybrids that inhibit carbonic anhydrases were found to be highly selective for the tumor-associated isoforms (hCA IX and XII) over the ubiquitous isoforms (hCA I and II). researchgate.net This enzymatic selectivity can translate into cellular selectivity.

In another study, a novel class of substituted 6-phenyl-4H-furo[3,2-c]pyran-4-one derivatives showed remarkable selectivity against the SK-BR-3 breast cancer cell line. unc.edu The most potent analogs were approximately 100- to 250-fold more potent against SK-BR-3 compared to other cancer cell lines tested. unc.edu Importantly, one of these compounds was significantly less active against normal breast-derived cell lines (MCF10A and 184A1), with ED50 values of >35.0 µM and 16.8 µM, respectively, compared to 1.0 µM against the SK-BR-3 cancer cells. unc.edu

Furthermore, some coumarin-triazole hybrids, while showing anti-proliferative activity against the MCF7 breast cancer cell line, did not cause genotoxic damage to healthy 3T3 cells, indicating a degree of selectivity. nih.gov The evaluation of non-cytotoxic concentrations against normal cell lines is a critical step in identifying a therapeutic window for these compounds.

Antimicrobial Spectrum Analysis in In Vitro Models

The antimicrobial properties of coumarin derivatives, including this compound, have been a subject of significant research interest. These compounds have demonstrated a broad spectrum of activity against various microbial pathogens, encompassing bacteria, fungi, and viruses. The structural features of the coumarin nucleus, along with the nature and position of substituents, play a crucial role in determining their antimicrobial efficacy.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Coumarin derivatives have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism often involves the disruption of the bacterial cell membrane, leading to cell lysis and death. Studies have indicated that coumarins can be particularly effective against Gram-negative bacteria. nih.gov

For instance, certain 4-substituted coumarins and specifically 4-methyl-coumarins have been associated with beneficial antibacterial effects. nih.gov The introduction of specific moieties, such as nitroimidazole, to the coumarin scaffold can enhance antibacterial potency, with some hybrid molecules exhibiting significant activity against strains like Shigella dysenteriae and Proteus vulgaris. nih.gov Halogenated 3-nitro-2H-chromenes have also demonstrated potent anti-staphylococcal activity, with tri-halogenated derivatives showing particularly low minimum inhibitory concentrations (MICs) against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov

The substitution pattern on the coumarin ring significantly influences antibacterial efficacy. For example, methoxy substitution at different positions on the B ring of pyrazoline derivatives, which can be related to coumarin structures, has been shown to modulate activity against various bacterial species. turkjps.org Similarly, the addition of bromo substituents has been found to enhance activity against S. aureus and E. faecalis. turkjps.org

Antibacterial Activity of Coumarin Derivatives

| Coumarin Derivative Type | Bacterial Strains | Observed Activity | Reference |

|---|---|---|---|

| 4-Methyl-coumarins | General antibacterial | Beneficial pharmacological effects | nih.gov |

| Nitroimidazole-coumarin hybrids | Shigella dysenteriae, Proteus vulgaris | Low inhibitory concentration (MIC of 6 µM) | nih.gov |

| Tri-halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Potent activity (MIC values of 1–8 μg/mL) | nih.gov |

| Bromo-substituted pyrazoline derivatives | S. aureus, E. faecalis | Enhanced activity | turkjps.org |

Antifungal Efficacy

In addition to their antibacterial properties, coumarin derivatives have demonstrated significant antifungal activity. nih.govresearchgate.net For example, an epoxide derivative of osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, displayed notable antifungal activity against Candida albicans and Aspergillus fumigatus, with MIC values of 53 μg/ml and 51 μg/ml, respectively. researchgate.netresearchgate.net This highlights the potential of modifying the coumarin structure to enhance its antifungal properties. Schiff bases derived from 3-acetyl-8-methoxycoumarin have also shown a good spectrum of activity against several fungal pathogens. nih.gov

Antifungal Activity of Coumarin Derivatives

| Coumarin Derivative | Fungal Strains | MIC Value | Reference |

|---|---|---|---|

| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Candida albicans | 53 μg/ml | researchgate.netresearchgate.net |

| Aspergillus fumigatus | 51 μg/ml | researchgate.netresearchgate.net | |

| 3-Acetyl-8-methoxycoumarin Schiff bases | Various fungal pathogens | Good spectrum of activity | nih.gov |

Antiviral Activity (e.g., against specific viral replication in cellular systems)

The antiviral potential of coumarin derivatives is an emerging area of research. Some coumarin derivatives have been reported to exhibit antiviral activities. mdpi.com The mechanism of action for some antiviral compounds involves the inhibition of viral polymerases, which are crucial for viral genome replication. nih.gov While direct studies on the antiviral activity of this compound are limited, the broader class of coumarins has shown promise. For instance, research has identified compounds that can combat viral infections by activating the host cell's integrated stress response pathway. mit.edu This suggests a potential avenue for the development of broad-spectrum antiviral drugs based on coumarin-like structures. Long-chain aliphatic alcohols have also demonstrated antiviral activity against a range of viruses, including herpes simplex virus. google.com

Anti-inflammatory Potential and Underlying Molecular Pathways

Coumarin derivatives, including those with methoxy substitutions, have demonstrated significant anti-inflammatory properties. mdpi.com Their mechanisms of action often involve the modulation of key inflammatory pathways and the inhibition of pro-inflammatory mediators.

One of the primary mechanisms is the suppression of the NF-κB pathway, a central regulator of inflammation. nih.gov By inhibiting NF-κB, coumarins can reduce the expression of inflammatory markers such as TNF-α, IL-1β, IL-6, and iNOS. nih.govmdpi.com For example, a coumarin derivative containing a 3,4-dimethoxybenzylidene hydrazinyl moiety exhibited potent anti-inflammatory activity by downregulating NF-kβ. nih.gov

Furthermore, some coumarin derivatives exert their anti-inflammatory effects by activating the Nrf2/HO-1 signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1). Upregulation of this pathway helps to mitigate oxidative stress, which is closely linked to inflammation. nih.govmdpi.com

The PI3K/AKT/mTOR signaling pathway is another target for the anti-inflammatory action of coumarins. nih.gov Downregulation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov Some polymethoxyflavonoids, which share structural similarities with methoxy-substituted coumarins, have been shown to inhibit inflammation by affecting the levels of COX-2, iNOS, and various interleukins. researchgate.netnih.gov

Anti-inflammatory Mechanisms of Coumarin Derivatives

| Molecular Pathway/Target | Effect of Coumarin Derivatives | Key Inflammatory Mediators Affected | Reference |

|---|---|---|---|

| NF-κB Pathway | Suppression/Downregulation | TNF-α, IL-1β, IL-6, iNOS | nih.govmdpi.com |

| Nrf2/HO-1 Pathway | Activation/Upregulation | HO-1 | nih.govmdpi.com |

| PI3K/AKT/mTOR Pathway | Downregulation | Pro-inflammatory cytokines | nih.gov |

| COX-2, iNOS | Inhibition | Prostaglandins, Nitric Oxide | mdpi.comresearchgate.netnih.gov |

Antioxidant Efficacy and Radical Scavenging Properties

The antioxidant capacity of coumarins is often attributed to their chemical structure, which allows them to donate hydrogen atoms or electrons to free radicals. The presence of hydroxyl and methoxy groups on the coumarin ring can enhance this activity. For instance, Schiff bases derived from 3-acetyl-8-methoxycoumarin have been shown to be effective free radical scavengers. nih.gov

In addition to direct radical scavenging, some coumarin derivatives can enhance the endogenous antioxidant defense system. As mentioned in the anti-inflammatory section, the activation of the Nrf2/HO-1 pathway by certain coumarins leads to the production of antioxidant enzymes, providing a more sustained protective effect against oxidative stress. nih.govmdpi.com Synthetic coumarins have also been shown to reduce the concentration of hydrogen peroxide in certain biological systems. nih.gov

Anti-adipogenic Activity in Cellular Differentiation Models

Emerging research has begun to explore the potential of coumarin derivatives in modulating adipogenesis, the process of fat cell formation. While specific studies on this compound in this context are limited, related coumarin compounds have shown anti-adipogenic effects in cellular models.

The mechanism of action for the anti-adipogenic activity of coumarins is not fully elucidated but is thought to involve the modulation of key transcription factors and signaling pathways that govern adipocyte differentiation. For example, the inhibition of pro-adipogenic transcription factors such as PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha) could be a potential mechanism.

Furthermore, the anti-inflammatory and antioxidant properties of coumarins may indirectly contribute to their anti-adipogenic effects. Chronic low-grade inflammation and oxidative stress are known to be associated with obesity and metabolic dysfunction. By mitigating these processes, coumarins could create a cellular environment that is less conducive to adipogenesis. Further research is needed to specifically investigate the anti-adipogenic potential of this compound and to delineate the underlying molecular mechanisms.

Antiparasitic Activity in Preclinical Models (e.g., Leishmania parasites)

The global search for novel therapeutic agents to combat parasitic diseases, particularly leishmaniasis, has led to the investigation of various synthetic and natural compounds. Within this context, coumarins, a well-known class of benzopyran-2-one scaffolds, have emerged as a promising area of research. While direct studies on the antiparasitic activity of this compound are not extensively detailed in the reviewed literature, significant research has been conducted on its derivatives, showcasing their potential against Leishmania parasites in preclinical models. These investigations highlight the versatility of the coumarin core in designing potent antileishmanial agents.

Research into coumarin derivatives has demonstrated their efficacy in both in-vitro and in-vivo settings. plos.orgnih.govnih.gov These compounds are being explored as complementary therapeutic options to current treatments, which are often hampered by issues of toxicity and growing drug resistance. plos.orgnih.govnih.gov The mechanism of action for coumarins is not yet fully understood, but it is known that they can enhance the phagocytic activity of macrophages. nih.gov

A variety of coumarin derivatives have been synthesized and evaluated for their antileishmanial properties. For instance, a study focusing on indolyl-coumarin hybrids has contributed to the growing body of evidence supporting the development of these compounds as antileishmanial drug candidates. nih.gov Furthermore, sesquiterpene coumarins isolated from Ferula narthex Boiss have also demonstrated antileishmanial activity. nih.gov

In one study, a series of coumarin derivatives were screened for their activity against Leishmania major. Among the tested compounds, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6-yl acetate (B1210297) (designated as C2) exhibited notable antileishmanial properties both in vitro and in vivo. plos.orgnih.gov To improve its solubility and efficacy, a nanoliposomal formulation of C2 was developed. plos.orgnih.gov Treatment of cutaneous lesions in BALB/c mice with this formulation resulted in a significant reduction in lesion size compared to untreated controls, underscoring the therapeutic potential of this derivative. plos.orgnih.govnih.gov

Another investigation focused on 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4), which proved to be as active as the standard drug Amphotericin B, particularly against the amastigote form of the parasite. nih.gov This compound also exhibited a favorable selectivity index, being significantly more selective for Leishmania amazonensis and Leishmania infantum chagasi than other tested compounds. nih.gov Mechanistic studies suggested that C4 reduces hydrogen peroxide concentrations in L. amazonensis promastigotes without affecting the mitochondrial membrane potential of the parasite. nih.gov

Furthermore, a novel cinnamide derivative containing a coumarin moiety, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (compound 28), has shown significant antileishmanial activity against Leishmania braziliensis. nih.gov This compound demonstrated low toxicity to murine cells and a superior selectivity index compared to Amphotericin B. nih.gov Its mechanism of action appears to involve the induction of reactive oxygen species, depolarization of the mitochondrial membrane, and disruption of the parasite's cell membrane. nih.gov

The following table summarizes the in vitro activity of selected coumarin derivatives against Leishmania parasites.

| Compound | Species | IC50 (µM) |

| 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6-yl acetate (C2) | L. major | 524 |

| Compound C3 | L. major | 223 |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | L. amazonensis (amastigote) | Not specified in µM |

| 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one (C4) | L. infantum chagasi (amastigote) | Not specified in µM |

| N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (28) | L. braziliensis (promastigote) | Not specified in µM |

| N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazole-4-yl) methyl)-3,4-dimethoxy cinnamide (28) | L. braziliensis (axenic amastigote) | Not specified in µM |

The antiparasitic investigations of coumarin derivatives extend to other protozoan parasites as well. For example, certain plant metabolites with coumarin-like structures have been evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov

The collective findings from these preclinical studies strongly suggest that the coumarin scaffold is a valuable template for the development of new and effective antiparasitic agents, particularly for the treatment of leishmaniasis. researchgate.net

Natural Occurrence and Biosynthetic Pathways of Methoxy Substituted Chromen 2 Ones

Isolation and Identification from Natural Sources (e.g., Plant Species)

While the specific isolation of 6-methoxy-3-methyl-2H-chromen-2-one from natural sources is not extensively documented in prominent literature, the genus Artemisia (family Asteraceae) is a well-established source of a diverse array of methoxy-substituted coumarins. koreascience.krnih.govresearchgate.netsid.ir Phytochemical analyses of various Artemisia species have led to the identification of numerous related compounds, suggesting that species within this genus are probable natural sources for this compound. semanticscholar.orgnih.govresearchgate.net

Research on the chemical constituents of different plant species has revealed a variety of substituted coumarins. For instance, the aerial parts of Artemisia minor have yielded several bicoumarins and other phenolic compounds. researchgate.net Similarly, studies on Artemisia annua have quantified various flavonoids and coumarins, including scopoletin (B1681571) and scopolin, demonstrating the rich chemical diversity within this species. nih.govresearchgate.net The compound capensine (8-hydroxy-6-methoxy-7-(3-methylbut-2-enyloxy)coumarin) was isolated from the roots of Sophora japonica. iucr.orgiucr.org The presence of a 6-methoxy group in these related natural products highlights the biosynthetic capability of these plants to produce such derivatives.

The table below summarizes the isolation of several methoxy-substituted coumarins from various plant sources, illustrating the common occurrence of this structural feature in nature.

| Compound Name | Natural Source(s) | Plant Family |

| Fraxidin | Artemisia keiskeana, A. campestris, A. scotina, A. annua | Asteraceae |

| Isofraxidin | Artemisia keiskeana, A. assoana, A. arborescens | Asteraceae |

| Scopoletin | Artemisia annua | Asteraceae |

| 6-methoxy-7,8-methylenedioxycoumarin | Artemisia carruthii, Artemisia dracunculoides, Artemisia vulgaris | Asteraceae |

| Capensine | Sophora japonica | Fabaceae |

The identification of these compounds typically involves extraction from plant material using various solvents, followed by chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC). koreascience.krnih.gov Structural elucidation is then achieved through spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Postulated Biosynthetic Routes and Precursors to Chromen-2-one Scaffolds

The biosynthesis of coumarins, including this compound, originates from the phenylpropanoid pathway, a major metabolic route in plants for the synthesis of a wide variety of phenolic compounds. nih.gov This pathway begins with the amino acid L-phenylalanine.

The initial steps are common to the synthesis of many phenolic compounds:

Deamination of Phenylalanine: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the elimination of an ammonia (B1221849) molecule from L-phenylalanine to produce trans-cinnamic acid.

Hydroxylation: trans-Cinnamic acid is then hydroxylated at the C4 position by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to yield p-coumaric acid.

Activation: The resulting p-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to form its corresponding thioester, p-coumaroyl-CoA.

These precursors form the entry point into the specific branches of the phenylpropanoid pathway leading to flavonoids, lignin, and coumarins. The formation of the characteristic chromen-2-one (or coumarin) scaffold proceeds via ortho-hydroxylation of the cinnamic acid derivatives. For instance, the ortho-hydroxylation of p-coumaric acid is a key step leading to the formation of umbelliferone (B1683723) (7-hydroxycoumarin), a central intermediate in the biosynthesis of many other coumarins.

The biosynthesis of this compound would require further modification of the basic coumarin (B35378) structure. These modifications typically occur after the formation of the core ring system and involve a series of enzymatic reactions:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the aromatic ring by hydroxylase enzymes.

Methylation: The methoxy (B1213986) group at the C-6 position is introduced by the action of an O-methyltransferase (OMT) enzyme, which transfers a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group.

C-Methylation: The methyl group at the C-3 position is likely introduced via the action of a C-methyltransferase, although this step in coumarin biosynthesis is less commonly characterized than O-methylation.

The table below outlines the key precursors and enzymes involved in the general biosynthetic pathway leading to the coumarin scaffold.

| Precursor/Intermediate | Enzyme | Reaction Type |

| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Deamination |

| trans-Cinnamic acid | Cinnamate 4-hydroxylase (C4H) | Hydroxylation |

| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | Ligation (Activation) |

| p-Coumaroyl-CoA | Various hydroxylases, cyclases | Formation of coumarin scaffold |

| Hydroxylated Coumarin | O-Methyltransferase (OMT) | Methylation |

The regulation of coumarin biosynthesis is complex and can be influenced by various developmental and environmental factors, including light and biotic or abiotic stress, which can affect the expression of the key biosynthetic genes. nih.gov

Conclusions and Future Perspectives in 6 Methoxy 3 Methyl 2h Chromen 2 One Research

Summary of Key Research Findings and Contributions to the Field

Research has consistently highlighted the diverse pharmacological potential of coumarins, including 6-methoxy-3-methyl-2H-chromen-2-one and its derivatives. These compounds, both from natural and synthetic origins, have been investigated for a multitude of biological activities. nih.gov The core 2H-chromen-2-one structure is recognized as a key pharmacophore. iucr.org

Key findings have established the following properties for various coumarin (B35378) derivatives:

Anticancer Activity: Certain coumarin derivatives have shown significant cytotoxicity against various cancer cell lines. mdpi.com

Anti-inflammatory and Antioxidant Properties: The coumarin scaffold is associated with anti-inflammatory and antioxidant effects. ontosight.aimdpi.com

Enzyme Inhibition: Coumarins have been identified as inhibitors of various enzymes, a property that is being explored for therapeutic purposes. nih.govnih.gov

Antimicrobial and Antifungal Activities: The coumarin nucleus is a constituent of many compounds with antimicrobial and antifungal properties. iucr.org

The specific compound, this compound, is characterized by a benzopyran ring system with a methoxy (B1213986) group at the 6-position and a methyl group at the 3-position. ontosight.ai This particular substitution pattern influences its chemical and biological properties. ontosight.ai

Identification of Promising Lead Structures for Continued Preclinical Development

The modification of the basic coumarin structure has led to the identification of several promising lead compounds for further preclinical investigation. The versatility of the chromen-2-one scaffold allows for substitutions at various positions, significantly impacting biological activity. nih.gov

For instance, the introduction of different substituents on the coumarin ring can modulate the affinity and selectivity for specific biological targets, such as monoamine oxidase (MAO). nih.gov Hybrid molecules, combining the coumarin scaffold with other pharmacophores like chalcones, have also emerged as a promising strategy. These "chalcocoumarins" have demonstrated potent inhibitory activity against enzymes like MAO-B, which is relevant for neurodegenerative diseases. nih.gov

Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative activity against liver carcinoma cells, with some showing promising results. mdpi.com This highlights the potential of halogenated and acetylated coumarins as anticancer agents.

Unexplored Research Avenues and Emerging Applications

While significant research has been conducted, several avenues for the exploration of this compound and related compounds remain.

Neuroprotective Agents: The demonstrated activity of coumarin-chalcone hybrids against MAO-B suggests a promising, yet not fully explored, avenue for the development of new treatments for neurodegenerative diseases like Parkinson's. nih.gov

Metabolic Regulation: The influence of some coumarin derivatives on adipocyte differentiation and lipid metabolism opens up new possibilities for research into their potential role in managing metabolic disorders.

Photophysical Properties: The 2H-chromene substructure is present in materials with unique photophysical properties, indicating potential applications in areas like fluorescent probes and photosensitizers. msu.edu

The synthesis of novel derivatives continues to be a key focus. For example, a new 5,8-dimethoxy derivative of esculetin (B1671247) has been synthesized, showcasing the ongoing efforts to create new coumarin-based compounds with potential therapeutic applications. mdpi.com

Methodological Advancements and Interdisciplinary Approaches in Chromen-2-one Research

The synthesis of chromen-2-one derivatives has benefited from various methodological advancements. Catalytic methods are increasingly being employed to improve the efficiency and selectivity of synthetic routes. msu.edu For instance, iron(III) chloride has been used as a catalyst in the synthesis of 2H-chromenes. msu.edu

Interdisciplinary approaches that combine synthetic chemistry with computational studies are proving to be invaluable. In silico studies, such as molecular docking and molecular dynamics simulations, are used to predict and explain the binding of coumarin derivatives to their biological targets. nih.gov This synergy between experimental and computational methods accelerates the drug discovery process by allowing for a more rational design of new and more potent compounds.

Furthermore, advanced analytical techniques, such as X-ray crystallography, provide detailed insights into the three-dimensional structure of these molecules, which is crucial for understanding their structure-activity relationships. iucr.orgnih.goviucr.org

Q & A

Q. Q1. What are the standard synthetic routes for 6-methoxy-3-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?

The Pechmann condensation is the most common method, involving acid-catalyzed cyclization of phenols (e.g., resorcinol derivatives) with β-ketoesters. For 6-methoxy-3-methyl derivatives, sulfuric acid or Lewis acids (e.g., ZnCl₂) are typically used as catalysts . Optimization involves:

- Temperature control : Reactions are often exothermic; maintaining 60–80°C prevents decomposition.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve yield compared to traditional acetic acid .

- Catalyst screening : Substituting H₂SO₄ with ionic liquids (e.g., [BMIM][HSO₄]) enhances regioselectivity and reduces side products .

Q. Q2. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Key steps include:

- Data collection : Single-crystal diffraction at low temperature (100 K) minimizes thermal motion artifacts.

- Refinement : SHELXL (via SHELX suite) refines positional and anisotropic displacement parameters, with R-factors < 5% indicating high accuracy .

- Cross-validation : NMR (¹H/¹³C) and mass spectrometry (HRMS) confirm molecular weight and functional groups. For example, the methoxy group shows a singlet at δ 3.8–4.0 ppm in ¹H NMR .

Advanced Research Questions

Q. Q3. How do substituent positions influence the biological activity of this compound analogues?

Structure-activity relationship (SAR) studies reveal:

- Methoxy position : 6-Methoxy groups enhance antioxidant activity by stabilizing phenolic radicals, while 7-methoxy analogues show reduced potency .

- Methyl substitution : 3-Methyl groups improve lipophilicity, enhancing membrane permeability in cytotoxicity assays .

- Experimental design : Use comparative docking (AutoDock Vina) to map interactions with targets like COX-2 or topoisomerase II. Replace the 3-methyl with bulkier groups (e.g., ethyl) to test steric effects .

Q. Q4. What analytical challenges arise in characterizing tautomeric forms of this compound derivatives?

Tautomerism between keto-enol forms complicates spectral interpretation:

- NMR pitfalls : Enolic protons (δ 12–14 ppm) may overlap with solvent signals. Use deuterated DMSO to resolve exchangeable protons .

- X-ray vs. computational data : Crystallography definitively assigns tautomers, while DFT calculations (B3LYP/6-311+G**) predict energetically favorable forms. Discrepancies arise when crystal packing forces stabilize minor tautomers .

Q. Q5. How can conflicting spectroscopic and crystallographic data be resolved for this compound?

Contradictions often stem from dynamic processes (e.g., rotamerism) or solvent effects:

- Dynamic NMR : Variable-temperature ¹H NMR identifies rotamers; coalescence temperatures reveal energy barriers .

- Hirshfeld surface analysis : Quantifies intermolecular interactions in crystals, clarifying why certain conformers are stabilized in the solid state .

- Synchrotron data : High-resolution XRD (λ = 0.7 Å) resolves disorder in methoxy or methyl groups .

Q. Q6. What strategies mitigate degradation during storage or reaction of this compound?

Degradation pathways include photooxidation and hydrolysis:

- Light sensitivity : Store in amber vials under argon; UV-Vis monitoring (λ = 320 nm) tracks chromenone ring stability .

- Hydrolytic stability : Adjust pH to 6–7 in aqueous solutions; substituents like electron-withdrawing groups (e.g., Cl at position 6) reduce hydrolysis rates .

Methodological Challenges in Advanced Studies

Q. Q7. How can computational models predict regioselectivity in electrophilic substitution reactions of this compound?